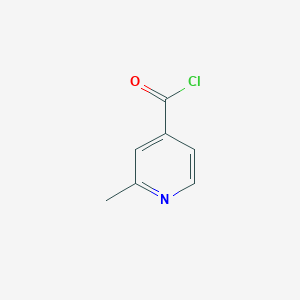
2-Methyl-4-pyridinecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-pyridinecarbonyl chloride is a chemical compound with the molecular formula C7H6ClNO . It is a pyridine derivative that is commonly used in organic synthesis and pharmaceutical research.
Molecular Structure Analysis
The conformation and vibration analysis of pyridinecarbonyl chlorides have been computed using B3LYP hybrid density functional with 6-311++G** basis set . The two equivalent planar structures of 4-pyridinecarbonyl chloride are separated by an energy barrier of 4.55 kcal/mol .Physical And Chemical Properties Analysis
2-Methyl-4-pyridinecarbonyl chloride has a molecular weight of 155.58 g/mol . Its boiling point is 234.4±20.0°C at 760 mmHg . The density is 1.2±0.1 g/cm3 .Scientific Research Applications
Pharmaceutical Research: Synthesis of Bioactive Compounds
2-Methyl-4-pyridinecarbonyl chloride is utilized in pharmaceutical research for the synthesis of various bioactive compounds. It serves as a key intermediate in the formation of Schiff bases with pyridine derivatives, which are known for their wide range of biological activities . These activities include antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties. The versatility of this compound allows for the development of new drugs and therapeutic agents.
Material Science: Advanced Material Synthesis
In material science, 2-Methyl-4-pyridinecarbonyl chloride is used to modify the properties of materials at a molecular level. Its reactivity with various organic and inorganic substrates enables the creation of materials with specific characteristics, such as enhanced durability, conductivity, or biocompatibility . This compound’s role in material science is pivotal for the development of high-performance materials used in technology and industry.
Chemical Synthesis: Intermediate for Complex Reactions
This compound is a valuable intermediate in chemical synthesis. It is involved in complex reactions such as free radical bromination and nucleophilic substitution, which are fundamental in constructing intricate organic molecules . Its stability and reactivity make it an essential building block for synthesizing a wide array of chemical products.
Agriculture: Development of Agrochemicals
2-Methyl-4-pyridinecarbonyl chloride has potential applications in agriculture, particularly in the synthesis of agrochemicals. It can be used to create compounds that protect crops from pests and diseases or enhance growth and yield . The development of new agrochemicals using this compound could lead to more sustainable and efficient agricultural practices.
Biotechnology: Enzyme Inhibition and Activation
In biotechnology, 2-Methyl-4-pyridinecarbonyl chloride plays a role in enzyme inhibition and activation studies. It can be used to modify enzymes or receptor sites, allowing researchers to study the mechanisms of action and develop biotechnological solutions for various industries . This includes the production of biofuels, waste treatment, and the creation of biologically derived materials.
Environmental Applications: Pollution Remediation
The compound’s reactivity is also explored in environmental applications, particularly in pollution remediation. Researchers are investigating its use in the breakdown of pollutants or the synthesis of environmentally friendly chemicals that can aid in cleaning up contaminated sites . This aligns with the global efforts to reduce environmental pollution and promote sustainability.
properties
IUPAC Name |
2-methylpyridine-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYVHNIHCOWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472618 |
Source


|
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pyridinecarbonyl chloride | |
CAS RN |
99911-04-3 |
Source


|
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)












